molecular formula C10H8ClNO B1647673 6-Chloro-7-methyl-1H-indole-2-carbaldehyde CAS No. 883529-78-0

6-Chloro-7-methyl-1H-indole-2-carbaldehyde

Cat. No. B1647673
CAS RN: 883529-78-0
M. Wt: 193.63 g/mol
InChI Key: GVYXEDLXHCERMZ-UHFFFAOYSA-N
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Description

“6-Chloro-7-methyl-1H-indole-2-carbaldehyde” is a chemical compound with the molecular formula C10H8ClNO and a molecular weight of 193.63 . It’s a specialty product often used for proteomics research .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H8ClNO/c1-6-9(11)3-2-7-4-8(5-13)12-10(6)7/h2-5,12H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 193.63 and a molecular formula of C10H8ClNO .

Scientific Research Applications

Intramolecular Photoaddition in Organic Synthesis

An efficient intramolecular photoaddition reaction of 1-(omega-alkenyl)-2-haloindole-3-carbaldehydes, including derivatives similar to "6-Chloro-7-methyl-1H-indole-2-carbaldehyde," was used to prepare 1,2-fused indoles and pyrroles. This process is crucial for the synthesis of complex organic compounds, highlighting the role of such indole derivatives in organic synthesis advancements Shenci Lu et al., 2009.

Anticancer Activity of Indole Derivatives

Indole derivatives synthesized through one-pot three-component reactions exhibited significant in vitro anti-cancer activity. This research underscores the potential of indole-based compounds in the development of novel anticancer therapies C. Reddy & G. G. Reddy, 2020.

Novel Synthetic Pathways

Research on the Dakin oxidation of indole-7-carbaldehydes to synthesize 6-methoxy-4,7-indoloquinones demonstrates the innovative synthetic pathways enabled by indole derivatives. These findings could pave the way for new pharmaceuticals and materials M. Alamgir et al., 2008.

Catalytic Applications

Indole derivatives, through Knoevenagel condensation and other reactions, have been explored for their applications in catalysis, highlighting the versatility of these compounds in synthetic chemistry Yogita Madan, 2020.

Material Science and Molecular Modeling

The synthesis and molecular modeling of indolylidine isoxazoles underline the role of indole derivatives in the exploration of new materials with potential applications in electronics, photonics, and as biological probes Prasath Kothandaraman et al., 2011.

Future Directions

Indole derivatives, including “6-Chloro-7-methyl-1H-indole-2-carbaldehyde”, have been the focus of many researchers due to their potential biological properties . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Mechanism of Action

Target of Action

6-Chloro-7-methyl-1H-indole-2-carbaldehyde, like many indole derivatives, is known to interact with a variety of biological targets. Indole derivatives are important types of molecules and natural products that play a main role in cell biology . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects . The specific interactions of this compound with its targets and the resulting changes are subject to ongoing research.

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways. They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific pathways affected by this compound and their downstream effects are currently under investigation.

Result of Action

Indole derivatives are known to have diverse biological activities and have been found in many important synthetic drug molecules . The specific results of this compound’s action are subject to ongoing research.

Biochemical Analysis

Biochemical Properties

6-Chloro-7-methyl-1H-indole-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit inhibitory effects on certain enzymes involved in metabolic pathways . These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in modulating biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indole derivatives can induce apoptosis in cancer cells, inhibit cell proliferation, and alter metabolic flux . The impact of this compound on these cellular processes highlights its potential as a therapeutic agent in cancer treatment and other diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular processes . For example, the binding of this compound to an enzyme may inhibit its activity, resulting in the accumulation or depletion of certain metabolites, thereby affecting cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities . Understanding the temporal effects of this compound is essential for its application in biochemical research and drug development.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, while at high doses, it may cause toxic or adverse effects . Studies have shown that indole derivatives can have a dose-dependent impact on various physiological processes, including enzyme activity, gene expression, and cellular metabolism. Understanding the dosage effects of this compound is crucial for determining its therapeutic window and potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and alter metabolite levels, affecting cellular metabolism . For example, the inhibition of a key enzyme by this compound may lead to the accumulation of upstream metabolites and depletion of downstream products, thereby disrupting metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its biological activity . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . The localization of this compound within the cell can influence its interactions with biomolecules and its overall biological effects.

properties

IUPAC Name

6-chloro-7-methyl-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6-9(11)3-2-7-4-8(5-13)12-10(6)7/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYXEDLXHCERMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC(=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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